Travoprost 5,6-反式异构体
描述
Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. 5-trans Fluprostenol isopropyl ester (5-trans Travoprost) is an impurity that is routinely found in bulk preparations of fluprostenol isopropyl ester in amounts ranging from 1-3%. The pharmacology of 5-trans fluprostenol isopropyl ester has not been studied extensively to date.
科学研究应用
眼科:青光眼治疗
Travoprost 5,6-反式异构体: 主要用于治疗青光眼,青光眼是一种以眼压升高为特征的疾病,可导致视神经损伤 。该化合物通过增加眼房液从眼球流出,有效降低眼压。 为了提高眼部生物利用度并最大程度地减少与防腐剂相关的潜在副作用,开发了一种新的无防腐剂制剂 .
药代动力学:增强生物利用度
研究一直集中在通过创新制剂提高Travoprost 5,6-反式异构体的生物利用度上。 一项研究评估了赋形剂与活性物质的相容性,并评估了候选制剂的稳定性、滴注后的粘度以及与市售药物Travatan®相比,其在兔体内的药代动力学特征 .
药物递送系统:眼内植入物
Travoprost 5,6-反式异构体应用的一个重大进展是眼内植入物的发展。这些植入物将药物持续释放到眼睛中,有可能改善患者依从性和治疗效果。 临床试验评估了这些植入物的快速洗脱型和缓慢洗脱型的安全性有效性 .
合成化学:化学酶法合成
该化合物的合成在合成化学领域引起了人们的兴趣。以生物催化逆合成分析为指导,制定了前列腺素(包括Travoprost 5,6-反式异构体)化学酶法全合成的统一策略。 这种方法展示了生物催化在构建复杂分子方面的潜力 .
实验对照:异构体应用
作为Travoprost的异构体,5,6-反式异构体在研究中用作实验对照。 它有助于通过提供比较标准来了解Travoprost的药理学特征和治疗指数 .
化学分析:稳定性评估
Travoprost 5,6-反式异构体在药物制剂中的稳定性对于确保疗效和安全性至关重要。 使用差示扫描量热法和核磁共振等分析方法,根据Travoprost眼用溶液的USP专著,评估含有该化合物的滴眼的稳定性 .
兽医学:前列腺素类似物
虽然重点通常放在人类医学上,但Travoprost 5,6-反式异构体及其类似物在兽医学中也有应用。 它们被用来治疗动物中类似于青光眼的疾病,证明了该化合物在不同物种中的多功能性 .
药物化学:构效关系(SAR)
在药物化学中,研究Travoprost 5,6-反式异构体的构效关系(SAR)是为了了解结构变化如何影响其生物活性。 这些知识对于设计具有更高疗效和更少副作用的新类似物至关重要 .
作用机制
Mode of Action
The mode of action of Travoprost 5,6-trans isomer involves its interaction with the FP prostanoid receptor. By binding to the FP receptor, Travoprost increases the outflow of aqueous humour via the trabecular meshwork and uveoscleral pathways . This results in a reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .
Pharmacokinetics
It is known that the ester moiety of the free acid allows for enhanced penetration into the aqueous humour This suggests that the compound has good bioavailability
Result of Action
The molecular and cellular effects of Travoprost’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous humour, Travoprost reduces the pressure within the eye . This can help prevent damage to the optic nerve, which can occur due to high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
Action Environment
The action of Travoprost 5,6-trans isomer can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in eye drops, is known to cause local inflammation when used chronically . Therefore, alternative solubilizing agents like polysorbate 80 (PS80) are being explored to enhance the ocular bioavailability of prostaglandin analogues like Travoprost
生化分析
Biochemical Properties
5,6-trans-Travoprost interacts with the FP prostaglandin receptor . As a high-affinity, selective FP prostaglandin full receptor agonist , it plays a significant role in biochemical reactions
Cellular Effects
5,6-trans-Travoprost has been reported to have ocular hypotensive efficacy . It is used to decrease intraocular pressure in open-angle glaucoma and ocular hypertension
Molecular Mechanism
It is believed to be related to its full agonist activity for the prostaglandin FP receptor . By binding to the FP receptor, 5,6-trans-Travoprost increases the outflow of aqueous humour
属性
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-JPVYXPJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1563176-59-9 | |
Record name | (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。